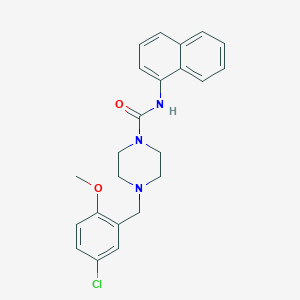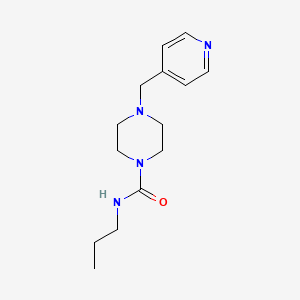![molecular formula C18H20FN3O2 B4285124 N-(3-fluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285124.png)
N-(3-fluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
Overview
Description
N-(3-fluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, also known as TAK-659, is a chemical compound that belongs to the class of protein kinase inhibitors. It is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and activation of B cells, a type of immune cell.
Mechanism of Action
N-(3-fluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea selectively binds to the active site of BTK and inhibits its activity, thereby preventing the activation of downstream signaling pathways that are essential for B-cell activation and proliferation. This results in the suppression of B-cell-mediated immune responses and the inhibition of tumor growth in B-cell malignancies.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. It can inhibit the production of inflammatory cytokines and chemokines, as well as the activation of immune cells such as T cells and macrophages. It also induces apoptosis (programmed cell death) in B cells and inhibits their proliferation.
Advantages and Limitations for Lab Experiments
N-(3-fluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has several advantages as a research tool, including its high selectivity for BTK, its potency, and its ability to penetrate cell membranes and target intracellular signaling pathways. However, it also has some limitations, such as its relatively short half-life and the potential for off-target effects.
Future Directions
There are several potential future directions for research on N-(3-fluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy in treating B-cell malignancies. Another area of interest is its potential use in the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to better understand the long-term safety and efficacy of N-(3-fluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in humans.
Scientific Research Applications
N-(3-fluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. It has shown promising results in preclinical studies, demonstrating its ability to inhibit BTK and suppress B-cell activation and proliferation.
properties
IUPAC Name |
1-(3-fluorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-15-2-1-3-17(12-15)21-18(23)20-16-6-4-14(5-7-16)13-22-8-10-24-11-9-22/h1-7,12H,8-11,13H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTHLIYAFDLBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-2,1,3-benzoxadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4285049.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285051.png)
![N-[3-(methylthio)phenyl]-4-(4-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4285057.png)

![N-(4-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285070.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285086.png)
![N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285109.png)
![methyl 5-methyl-2-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4285116.png)
![N-(3-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285129.png)

![4-[(5-chloro-2-thienyl)methyl]-N-(4-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4285140.png)
![methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4285146.png)

